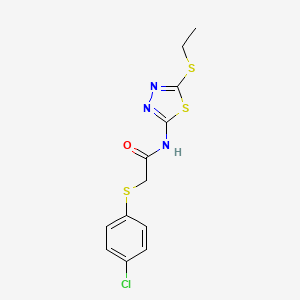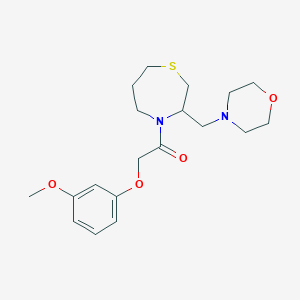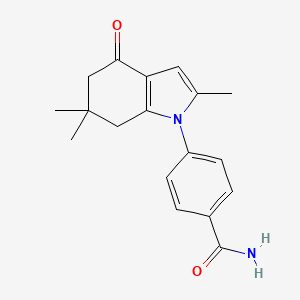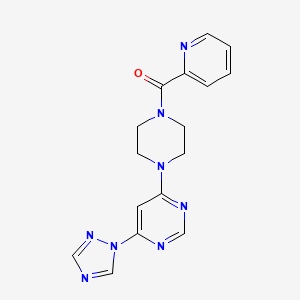
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine, also known as 4-Methyl-Methamphetamine (4-MMA), is a chemical compound that belongs to the amphetamine family. It is a synthetic chemical that has been used in scientific research to understand the mechanism of action and physiological effects of amphetamines.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine has been used in scientific research to study the mechanism of action of amphetamines. It has been used as a reference compound to compare the effects of other amphetamine derivatives. It has also been used in studies to understand the biochemical and physiological effects of amphetamines on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine is similar to other amphetamines. It works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and euphoria. The increased release of these neurotransmitters also leads to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has been shown to have similar biochemical and physiological effects as other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine has been used in scientific research as a reference compound to compare the effects of other amphetamine derivatives. It has also been used in studies to understand the biochemical and physiological effects of amphetamines on the central nervous system. However, there are limitations to using this compound in lab experiments. It is a synthetic compound that does not occur naturally in the body, which limits its relevance to understanding the effects of naturally occurring amphetamines. Additionally, the use of this compound in lab experiments can be expensive and time-consuming.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine. One area of research could focus on understanding the long-term effects of prolonged use of the compound on the central nervous system. Another area of research could focus on developing new amphetamine derivatives with fewer side effects and a lower potential for addiction. Additionally, research could focus on developing new methods for synthesizing this compound that are more cost-effective and efficient.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-2-nitropropene. The nitropropene is then reduced to 4-methylamphetamine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 4-methylamphetamine with morpholine to form this compound.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYVKDLLURZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869634-10-6 |
Source


|
| Record name | 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2461194.png)
![3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2461197.png)




![3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461204.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)
![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)
